molecular formula C7H8N2O4 B2476044 [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006348-69-1

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

Cat. No. B2476044
M. Wt: 184.151
InChI Key: UEOSRBCHENJRND-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid”, pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid” are not explicitly available .

Scientific Research Applications

Chemical Synthesis and Derivatives

[4-(Methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid is used in the synthesis of various chemical compounds. For example, it has been used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole. These chemical reactions demonstrate its utility in creating diverse chemical structures (Arutjunyan et al., 2013).

Antimicrobial Activity

Compounds containing the [4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid structure have shown potential in antimicrobial applications. A series of pyrazoline derivatives, including those with the methoxy group, have demonstrated good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Corrosion Inhibition

This compound has also been explored for its role in corrosion inhibition. Pyrazoline derivatives have been shown to enhance the resistance of mild steel in acidic environments, demonstrating high inhibition efficiency. These findings are significant for industries where corrosion resistance is critical (Lgaz et al., 2020).

properties

IUPAC Name

2-(4-methoxycarbonylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-7(12)5-2-8-9(3-5)4-6(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOSRBCHENJRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid

CAS RN

1006348-69-1
Record name 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid
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